molecular formula C6H3BrN2O2S3 B3344955 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole CAS No. 1000574-92-4

3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole

Cat. No.: B3344955
CAS No.: 1000574-92-4
M. Wt: 311.2 g/mol
InChI Key: JREVGVDXRCWDDB-UHFFFAOYSA-N
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Description

3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with a bromine atom and a thiophen-2-ylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole typically involves the reaction of thiophene-2-sulfonyl chloride with 3-amino-5-bromo-1,2,4-thiadiazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles can reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The thiophen-2-ylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The thiadiazole ring can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while oxidation reactions can produce sulfone derivatives.

Scientific Research Applications

3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1,2,4-thiadiazole: Lacks the thiophen-2-ylsulfonyl group, resulting in different chemical and biological properties.

    5-(Thiophen-2-ylsulfonyl)-1,2,4-thiadiazole:

Uniqueness

3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole is unique due to the presence of both the bromine atom and the thiophen-2-ylsulfonyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-bromo-5-thiophen-2-ylsulfonyl-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O2S3/c7-5-8-6(13-9-5)14(10,11)4-2-1-3-12-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREVGVDXRCWDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)C2=NC(=NS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole
Reactant of Route 2
3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole
Reactant of Route 3
3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole
Reactant of Route 4
3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole
Reactant of Route 5
3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole
Reactant of Route 6
3-Bromo-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole

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